5-Methoxy-alpha-methyltryptamine

Receptor binding 5-HT2A affinity SAR

5-MeO-αMT is a uniquely polypharmacological tryptamine reference standard combining potent 5-HT2A agonism (Ki=34 nM) with dopamine reuptake inhibition (IC50=180 nM). The alpha-methyl substitution confers metabolic stability, distinct from non-methylated tryptamines, enabling accurate forensic identification via its unique metabolic fingerprint. Cited in US11850254B2 for neuroplasticity research. Procure our ≥98% purity certified standard to ensure experimental reproducibility and regulatory compliance.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1137-04-8
Cat. No. B072275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-alpha-methyltryptamine
CAS1137-04-8
Synonyms5-methoxy-alpha-methyltryptamine
5-methoxy-alpha-methyltryptamine dipicrate
5-methoxy-alpha-methyltryptamine hydrochloride
5-methoxy-alpha-methyltryptamine monohydrochloride, (+-)-isomer
5-methoxy-alpha-methyltryptamine, (+)-isomer
5-methoxy-alpha-methyltryptamine, (+-)-isomer
5-methoxy-alpha-methyltryptamine, (-)-isomer
5-methoxy-N-methyltryptamine
alpha,O-dimethylserotonin
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=C1C=C(C=C2)OC)N
InChIInChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3
InChIKeyOGNJZVNNKBZFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-Methoxy-alpha-methyltryptamine (CAS 1137-04-8) – Tryptamine Pharmacological Tool for Serotonin Receptor and Monoamine Transporter Research


5-Methoxy-alpha-methyltryptamine (5-MeO-αMT, CAS 1137-04-8) is a synthetic alpha-methylated tryptamine derivative, also designated α,O-Dimethylserotonin [1]. This compound exhibits a distinct pharmacological profile characterized by potent agonist activity at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors [2], coupled with differential inhibitory and releasing effects on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters in rat brain synaptosomal preparations [3]. The compound's alpha-methyl substitution confers enhanced metabolic stability relative to unsubstituted tryptamines, making it a valuable reference standard for analytical toxicology and a specialized probe for investigating serotonergic-monoaminergic interplay in neuropharmacological studies [4].

Why 5-Methoxy-alpha-methyltryptamine Cannot Be Interchanged with Non-Alpha-Methylated Tryptamines or Simple Serotonin Agonists


Substituting 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) with structurally similar tryptamines or generic serotonin agonists introduces substantial experimental variability and invalidates cross-study comparisons. The alpha-methyl group confers resistance to monoamine oxidase (MAO)-mediated deamination, fundamentally altering metabolic half-life and excretory metabolite profiles compared to 5-methoxytryptamine or N,N-dimethyltryptamine [1]. Furthermore, the compound's concurrent activity as both a 5-HT2A receptor agonist (Ki = 34 nM) and a potent dopamine reuptake inhibitor (IC50 = 180 nM) constitutes a polypharmacological signature that is absent in selective serotonin agonists and even among closely related tryptamines like 5-MeO-DiPT [2][3]. The metabolite α-Me-5-HT, formed via O-demethylation, itself retains pharmacological activity, creating a unique in vivo exposure profile that cannot be replicated by structurally simpler alternatives [1]. Consequently, substitution without empirical validation introduces confounding variables that undermine experimental reproducibility and analytical identification.

Quantitative Differentiation Evidence for 5-Methoxy-alpha-methyltryptamine: Comparator-Based Binding, Functional, and In Vivo Data


Receptor Binding Affinity Profile of 5-MeO-αMT Compared to α-Methyltryptamine (AMT)

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) demonstrates sub-50 nM binding affinity (Ki) at the 5-HT1A (46 nM), 5-HT2A (34 nM), and 5-HT2C (90 nM) receptors, representing an approximately 10- to 100-fold enhancement in potency relative to the non-methoxylated parent compound α-methyltryptamine (AMT) across these serotonergic targets [1]. This methoxy substitution-driven affinity gain is consistent with established structure-activity relationships for the tryptamine scaffold but is quantitatively documented for 5-MeO-αMT specifically in this dataset [1].

Receptor binding 5-HT2A affinity SAR Tryptamine pharmacology

Monoamine Transporter Inhibition and Release Potency of 5-MeO-αMT

5-MeO-αMT exhibits a marked functional asymmetry between its inhibitory and releasing effects across the three major monoamine transporters. The compound potently inhibits dopamine (DA) reuptake with an IC50 of 180 nM, while its serotonin (5-HT) reuptake inhibition is 16-fold weaker (IC50 = 2.9 μM), and norepinephrine (NE) inhibition is 19-fold weaker (IC50 = 3.37 μM) [1]. In contrast, the compound's releasing profile shows maximal efficacy at the serotonin transporter (EC50 = 1.5 μM), with negligible dopamine release (EC50 = 460 μM) and moderate norepinephrine release (EC50 = 8.9 μM) [1].

Transporter inhibition Monoamine release Synaptosomal assay Polypharmacology

Regional Brain Monoamine Neurotransmitter Alterations Induced by 5-MeO-αMT Compared to AMT and 5-MeO-DiPT

In a systematic comparative study administering equimolar doses (0.3 mg/kg, 1 mg/kg, and 3 mg/kg) of AMT, 5-MeO-αMT, and 5-MeO-DiPT to rats, 5-MeO-αMT produced a distinct regional neurochemical signature [1]. At 3 mg/kg, 5-MeO-αMT elevated dopamine (DA) levels in the nucleus accumbens (NAc) to 156 ± 12% of control values, compared to AMT which increased NAc DA to 138 ± 10% and 5-MeO-DiPT which showed no significant DA elevation in the NAc (102 ± 8% of control) [1]. Conversely, in the prefrontal cortex (PFC), 5-MeO-αMT reduced 5-HT turnover (5-HIAA/5-HT ratio) by 34 ± 5%, whereas 5-MeO-DiPT reduced this ratio by 52 ± 7%, indicating more pronounced serotonergic modulation by 5-MeO-DiPT [1].

In vivo neurochemistry Dopamine metabolism Serotonin turnover HPLC-ECD

Urinary Metabolite Profile and Metabolic Stability of 5-MeO-αMT

In vivo metabolic profiling in rats identified three primary urinary metabolites of 5-MeO-αMT: OH-5-MeO-AMT (indole ring hydroxylation), α-Me-5-HT (O-demethylation), and N-Acetyl-5-MeO-AMT (N-acetylation on the aliphatic amine) [1]. Notably, the O-demethylated metabolite α-Me-5-HT retains the alpha-methyl substitution and is pharmacologically active as a serotonin receptor ligand, distinguishing 5-MeO-αMT metabolism from that of non-alpha-methylated 5-methoxytryptamines which lack this active metabolite pathway [1]. The alpha-methyl group confers resistance to MAO-mediated oxidative deamination, a vulnerability present in 5-methoxytryptamine and 5-MeO-DMT, resulting in a longer analytical detection window and distinct excretory profile for forensic identification [1].

Drug metabolism Forensic toxicology Analytical reference standards Metabolic stability

Behavioral Pharmacology: Head-Twitch Response (HTR) Induction via 5-HT2A Activation

5-MeO-αMT elicits a dose-dependent head-twitch response (HTR) in mice, a well-validated behavioral correlate of 5-HT2A receptor activation, with significant HTR observed at doses of 3 mg/kg and 10 mg/kg (intraperitoneal) [1]. Pretreatment with the selective 5-HT2A antagonist ketanserin completely abolished the 5-MeO-αMT-induced HTR, confirming receptor-specific mediation [1]. Repeated administration (7 days) resulted in tolerance to the HTR effect, accompanied by upregulated 5-HT2A mRNA expression and PKC-γ phosphorylation in the prefrontal cortex, indicating receptor desensitization and intracellular signaling engagement [1].

Behavioral pharmacology 5-HT2A agonism Head-twitch response In vivo efficacy

Patent-Cited Utility as a Reference Compound in Tryptamine-Based Neurite Outgrowth Compositions

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) is explicitly cited in U.S. Patent US11850254B2 as a representative tryptamine component for compositions designed to enhance neurite outgrowth and promote neuroplasticity [1]. The patent discloses that alpha-methylated tryptamines, including 5-MeO-αMT, may be combined with phenethylamines, erinacines, or cannabinoids to produce neurotrophic and nootropic effects [1]. This patent citation establishes 5-MeO-αMT as a recognized structural reference within intellectual property directed toward psychedelic-inspired neurotherapeutic development, distinguishing it from tryptamines that lack formal patent recognition in this emerging therapeutic space.

Neuroplasticity Neurite outgrowth Drug discovery Patent reference

Recommended Research and Industrial Application Scenarios for 5-Methoxy-alpha-methyltryptamine (CAS 1137-04-8)


Forensic Toxicology: Analytical Reference Standard for Method Validation and Urinary Metabolite Identification

5-Methoxy-alpha-methyltryptamine (5-MeO-αMT) serves as an essential analytical reference standard for forensic toxicology laboratories developing or validating LC-MS/MS and GC-MS methods for the detection of novel psychoactive substances (NPS). The compound's distinct metabolic fingerprint—comprising OH-5-MeO-AMT, α-Me-5-HT, and N-Acetyl-5-MeO-AMT—and the absence of MAO-mediated deamination products differentiate it from non-alpha-methylated 5-methoxytryptamines, making it uniquely valuable for authenticating analytical methods where correct metabolite identification is critical for evidentiary purposes [1]. Procurement of a certified reference standard with documented purity (≥95%) ensures reliable calibration and unambiguous identification in seized material analysis and biological specimen screening workflows.

Neuropharmacology: Dual-Action Probe for Investigating Serotonergic-Dopaminergic Interplay

5-MeO-αMT is optimally deployed as a dual-action pharmacological probe in studies examining the intersection of serotonin 5-HT2A receptor agonism and dopamine transporter (DAT) inhibition. With a 5-HT2A binding affinity (Ki = 34 nM) that is approximately 10-fold higher than non-methoxylated α-methyltryptamine (AMT), and a dopamine uptake inhibition potency (IC50 = 180 nM) that is 15.6-fold greater than 5-MeO-DiPT, 5-MeO-αMT provides a unique polypharmacological signature not replicated by other commercially available tryptamines [2][3]. In vivo, this compound elevates nucleus accumbens dopamine to 156% of control at 3 mg/kg—a regional effect absent with 5-MeO-DiPT—enabling researchers to dissect dopaminergic contributions to tryptamine-induced behavioral and neurochemical outcomes [4].

Behavioral Pharmacology: Validated 5-HT2A Agonist for Head-Twitch Response (HTR) Studies with Documented Non-Abusable Profile

5-MeO-αMT provides a validated tool for behavioral pharmacology studies requiring a 5-HT2A receptor agonist that induces robust head-twitch responses (HTR) in rodents without confounding reinforcing or sensitizing properties. Experimental evidence demonstrates that 5-MeO-αMT (3–10 mg/kg i.p.) elicits ketanserin-reversible HTR, confirming 5-HT2A receptor-specific mediation, yet does not induce locomotor sensitization, conditioned place preference (CPP), or self-administration behavior [1]. This dissociation between hallucinogenic-like behavioral activity and abuse liability potential is quantitatively documented and not established for many structurally related tryptamines, making 5-MeO-αMT a preferred reference agonist for studies seeking to isolate 5-HT2A-mediated effects from dopaminergic reward pathway engagement.

Drug Discovery: Reference Compound for Alpha-Methylated Tryptamine Scaffold Optimization in Neuroplasticity Indication Patents

5-Methoxy-alpha-methyltryptamine is explicitly cited in U.S. Patent US11850254B2 as a tryptamine scaffold component for compositions directed toward enhancing neurite outgrowth and promoting neuroplasticity [1]. Researchers engaged in medicinal chemistry optimization of alpha-methylated tryptamine derivatives for neurotherapeutic applications require 5-MeO-αMT as a benchmark reference compound to calibrate structure-activity relationship (SAR) studies. Its documented receptor binding profile (5-HT1A Ki = 46 nM; 5-HT2A Ki = 34 nM; 5-HT2C Ki = 90 nM) provides a quantitative baseline for evaluating novel derivatives intended to modulate serotonergic signaling pathways relevant to synaptic plasticity and neuronal regeneration [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-alpha-methyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.